molecular formula C13H15BrO4 B11768841 3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate CAS No. 5454-25-1

3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate

Cat. No.: B11768841
CAS No.: 5454-25-1
M. Wt: 315.16 g/mol
InChI Key: HNIQDLCYAMWCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate is an organic compound that features a brominated benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate typically involves the bromination of benzo[d][1,3]dioxole followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated intermediate is then subjected to esterification with 2-methylpropyl acetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated benzodioxole moiety. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid: Similar in structure but contains a boronic acid group instead of an acetate group.

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Contains an aldehyde group instead of an acetate group.

    1-((Benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane: Contains a diselane group instead of an acetate group.

Uniqueness

3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate is unique due to its specific combination of a brominated benzodioxole moiety and an acetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

5454-25-1

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

[3-(6-bromo-1,3-benzodioxol-5-yl)-2-methylpropyl] acetate

InChI

InChI=1S/C13H15BrO4/c1-8(6-16-9(2)15)3-10-4-12-13(5-11(10)14)18-7-17-12/h4-5,8H,3,6-7H2,1-2H3

InChI Key

HNIQDLCYAMWCHA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1Br)OCO2)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.